4-(Hydrazinecarbonyl)pyridine-2-sulfonamide
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Overview
Description
4-(Hydrazinecarbonyl)pyridine-2-sulfonamide is a chemical compound with the molecular formula C₆H₈N₄O₃S and a molecular weight of 216.22 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyridine ring substituted with hydrazinecarbonyl and sulfonamide groups.
Preparation Methods
The synthesis of 4-(Hydrazinecarbonyl)pyridine-2-sulfonamide involves several steps. One common method includes the reaction of pyridine-2-sulfonyl chloride with hydrazine hydrate under controlled conditions . The reaction typically takes place in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.
. This method is advantageous due to its efficiency and the ability to control reaction parameters precisely.
Chemical Reactions Analysis
4-(Hydrazinecarbonyl)pyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using amines or other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.
Scientific Research Applications
4-(Hydrazinecarbonyl)pyridine-2-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Hydrazinecarbonyl)pyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site . This inhibition can disrupt normal cellular processes, leading to various biological effects. The hydrazinecarbonyl group may also participate in redox reactions, further influencing the compound’s activity .
Comparison with Similar Compounds
4-(Hydrazinecarbonyl)pyridine-2-sulfonamide can be compared with other sulfonamide-containing compounds, such as:
Sulfamethazine: Used as an antibacterial agent in veterinary medicine.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
Triazole-bearing benzenesulfonamide: Investigated for its selective COX-2 inhibition properties.
What sets this compound apart is its unique combination of hydrazinecarbonyl and sulfonamide groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C6H8N4O3S |
---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
4-(hydrazinecarbonyl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C6H8N4O3S/c7-10-6(11)4-1-2-9-5(3-4)14(8,12)13/h1-3H,7H2,(H,10,11)(H2,8,12,13) |
InChI Key |
CRHAAWUDNAVSCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NN)S(=O)(=O)N |
Origin of Product |
United States |
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